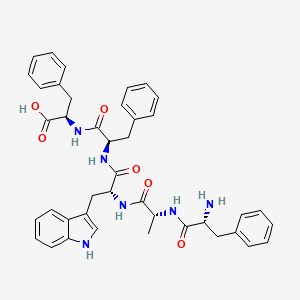![molecular formula C10H20O4Si B14233094 Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester CAS No. 496067-95-9](/img/structure/B14233094.png)
Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester is a chemical compound with the molecular formula C9H20O3Si2. It is a derivative of acetic acid, where the hydrogen atom of the hydroxyl group is replaced by a (2-propenyloxy)[(trimethylsilyl)oxy] group, and the carboxyl group is esterified with an ethyl group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester typically involves the reaction of acetic acid with (2-propenyloxy)[(trimethylsilyl)oxy] alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester exerts its effects involves the interaction of its functional groups with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The (2-propenyloxy)[(trimethylsilyl)oxy] group can also interact with enzymes and other proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: This compound has a similar structure but with different substituents.
Cinnamic acid, α,p-bis(trimethylsiloxy)-, trimethylsilyl ester: Another related compound with similar functional groups.
Eigenschaften
CAS-Nummer |
496067-95-9 |
|---|---|
Molekularformel |
C10H20O4Si |
Molekulargewicht |
232.35 g/mol |
IUPAC-Name |
ethyl 2-prop-2-enoxy-2-trimethylsilyloxyacetate |
InChI |
InChI=1S/C10H20O4Si/c1-6-8-13-10(9(11)12-7-2)14-15(3,4)5/h6,10H,1,7-8H2,2-5H3 |
InChI-Schlüssel |
UDTUHSBHZZSYFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(OCC=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




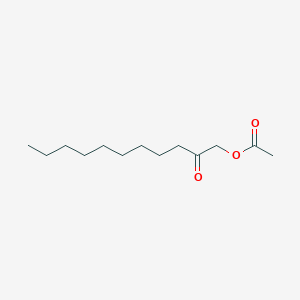
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
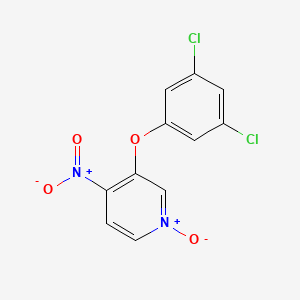
![[(2R)-but-3-yn-2-yl]oxymethylbenzene](/img/structure/B14233037.png)


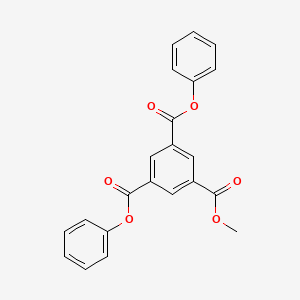
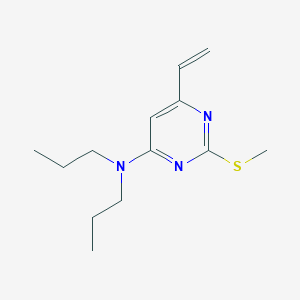
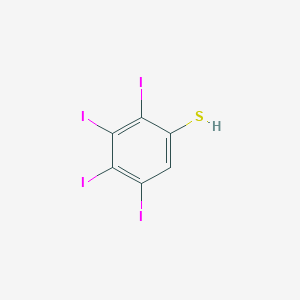
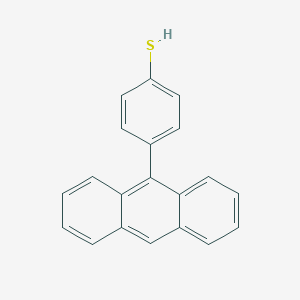
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
